molecular formula C10H14Cl2N4O B3033843 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone CAS No. 1219555-68-6

2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B3033843
CAS No.: 1219555-68-6
M. Wt: 277.15
InChI Key: VHMCYZNFGIWQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone is a synthetic organic compound that features both imidazole and piperazine moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: The imidazole ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the piperazine moiety: This step involves the nucleophilic substitution of the chlorinated imidazole with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions could target the imidazole ring or the carbonyl group.

    Substitution: Both the imidazole and piperazine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions for substitution reactions often involve bases like sodium hydride or acids like hydrochloric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological systems.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with imidazole and piperazine rings can interact with enzymes, receptors, or ion channels, modulating their activity. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-dichloro-1H-imidazol-1-yl)ethanone: Lacks the piperazine moiety.

    1-(4-methylpiperazin-1-yl)ethanone: Lacks the imidazole ring.

    2-(1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone: Lacks the chlorine substituents.

Uniqueness

The presence of both the dichloro-substituted imidazole and the methylpiperazine moieties in 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone may confer unique biological properties, making it a compound of interest for further research.

Properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N4O/c1-14-2-4-15(5-3-14)8(17)6-16-7-13-9(11)10(16)12/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMCYZNFGIWQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C=NC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.